2,7-Dideacetoxytaxinine J
Overview
Description
2,7-Dideacetoxytaxinine J is a natural product belonging to the class of diterpenoid alkaloids. It is a white crystalline solid with a bitter taste. This compound is stable at room temperature but undergoes photodegradation when exposed to bright light . It is extracted from the heartwoods of Taxus cuspidata.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,7-Dideacetoxytaxinine J involves multiple steps, starting from the extraction of raw materials from Taxus cuspidata. The compound is then purified through a series of reactions and purification processes. The detailed synthetic routes and reaction conditions are complex and typically involve the use of organic solvents and reagents.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, scaled up to meet industrial demands. This involves the extraction of the compound from natural sources, followed by purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dideacetoxytaxinine J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2,7-Dideacetoxytaxinine J has several scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the production of various chemical products and as a research tool in chemical laboratories
Mechanism of Action
The mechanism of action of 2,7-Dideacetoxytaxinine J involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, including the inhibition of cancer cell growth.
Comparison with Similar Compounds
Taxol: Another diterpenoid alkaloid with potent anticancer properties.
Docetaxel: A semi-synthetic derivative of Taxol used in cancer therapy.
Paclitaxel: A natural product with similar chemical structure and biological activity.
Uniqueness: 2,7-Dideacetoxytaxinine J is unique due to its specific chemical structure and the particular biological activities it exhibits. Unlike other similar compounds, it has distinct properties that make it valuable for specific research and therapeutic applications.
Properties
IUPAC Name |
[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O8/c1-20-27-18-26-19-29(40-22(3)36)21(2)31(34(26,6)7)32(41-23(4)37)33(42-24(5)38)35(27,8)17-16-28(20)43-30(39)15-14-25-12-10-9-11-13-25/h9-15,26-29,32-33H,1,16-19H2,2-8H3/b15-14+/t26-,27-,28+,29+,32-,33+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHKUMNQRHVLQ-WPPRULKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206647 | |
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115810-14-5 | |
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115810-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5α-Cinnamoyloxy-9α,10β,13α-triacetoxytaxa-4(20)11-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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